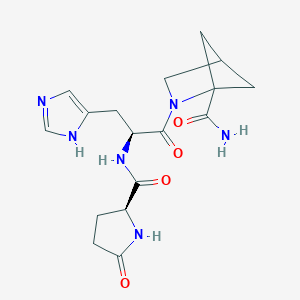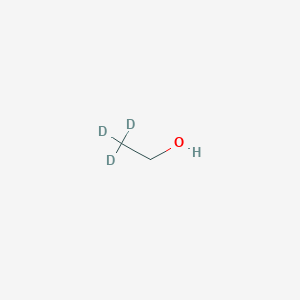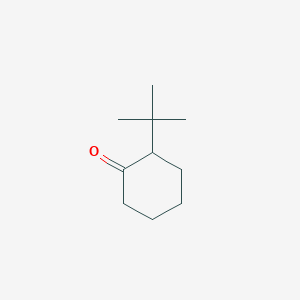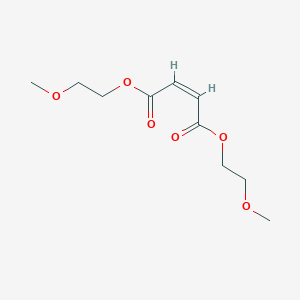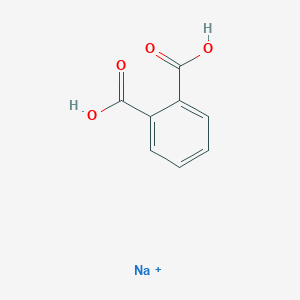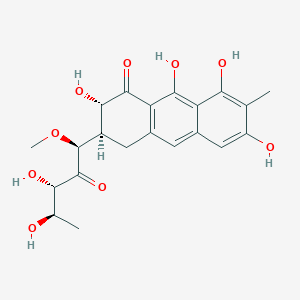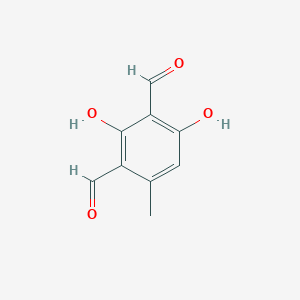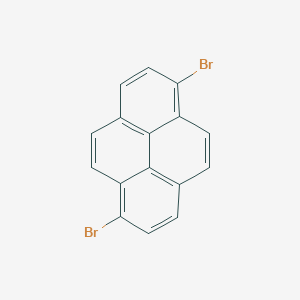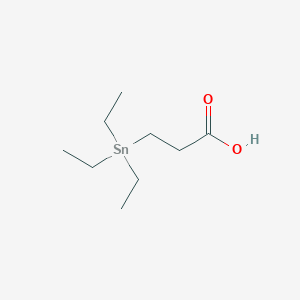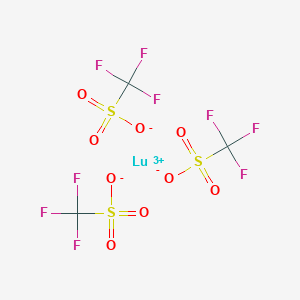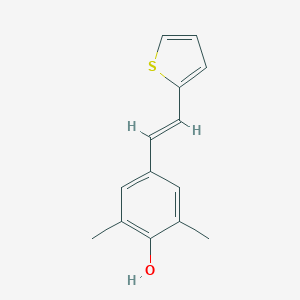
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol, also known as resveratrol, is a natural polyphenol compound found in various plants, including grapes, berries, and peanuts. It has been widely studied for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
Resveratrol exerts its biological effects through various mechanisms, including the activation of sirtuins, inhibition of cyclooxygenase-2 (COX-2), and modulation of various signaling pathways, such as NF-κB, PI3K/Akt, and MAPK.
生化学的および生理学的効果
Resveratrol has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-aging properties. It has also been shown to improve insulin sensitivity, reduce blood pressure, and lower cholesterol levels.
実験室実験の利点と制限
Resveratrol has several advantages for lab experiments, including its low toxicity, availability, and ease of use. However, it also has some limitations, such as its low bioavailability and poor solubility in water, which can affect its efficacy in vivo.
将来の方向性
There are several future directions for 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol research, including the development of novel delivery systems to improve its bioavailability, the identification of new targets and signaling pathways, and the investigation of its potential synergistic effects with other compounds. Additionally, more studies are needed to determine the optimal dose and duration of 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol supplementation for various diseases.
In conclusion, 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol is a promising natural compound with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. However, further research is needed to fully understand its therapeutic potential and develop effective treatment strategies.
合成法
Resveratrol can be synthesized through various methods, including chemical synthesis, plant extraction, and microbial fermentation. The most commonly used method is plant extraction, which involves extracting 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol from the skin of grapes or other plants using solvents.
科学的研究の応用
Resveratrol has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, cardiovascular diseases, diabetes, and neurodegenerative disorders. Many studies have shown that 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol exhibits potent anticancer properties by inhibiting cancer cell proliferation, inducing apoptosis, and suppressing tumor growth.
特性
CAS番号 |
127035-58-9 |
|---|---|
製品名 |
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol |
分子式 |
C14H14OS |
分子量 |
230.33 g/mol |
IUPAC名 |
2,6-dimethyl-4-[(E)-2-thiophen-2-ylethenyl]phenol |
InChI |
InChI=1S/C14H14OS/c1-10-8-12(9-11(2)14(10)15)5-6-13-4-3-7-16-13/h3-9,15H,1-2H3/b6-5+ |
InChIキー |
CUTHZVKEIWXBMP-AATRIKPKSA-N |
異性体SMILES |
CC1=CC(=CC(=C1O)C)/C=C/C2=CC=CS2 |
SMILES |
CC1=CC(=CC(=C1O)C)C=CC2=CC=CS2 |
正規SMILES |
CC1=CC(=CC(=C1O)C)C=CC2=CC=CS2 |
同義語 |
2,6-dimethyl-4-(2-(2-thienyl)ethenyl)phenol BI-L 226 BI-L-226 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



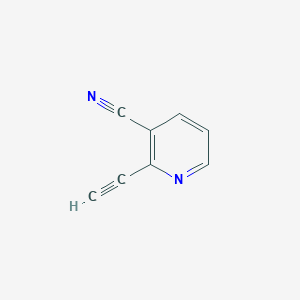
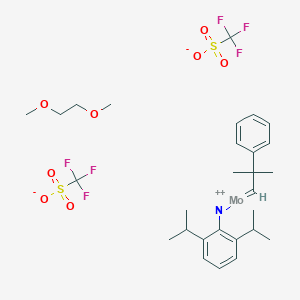
![3,5-Dimethylbenzo[b]thiophene](/img/structure/B158624.png)
